molecular formula C10H8BrF2NO B13710447 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone

Cat. No.: B13710447
M. Wt: 276.08 g/mol
InChI Key: UXWCQXCEIZRGDD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone is an organic compound with a unique structure that includes a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone typically involves the reaction of 4-bromo-2,5-difluoroaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
  • 1-(4-Bromo-2,5-difluorophenyl)ethanone

Comparison: 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone is unique due to its pyrrolidinone moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C10H8BrF2NO

Molecular Weight

276.08 g/mol

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H8BrF2NO/c11-6-4-8(13)9(5-7(6)12)14-3-1-2-10(14)15/h4-5H,1-3H2

InChI Key

UXWCQXCEIZRGDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2F)Br)F

Origin of Product

United States

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